3-(2,2,2-Trifluoroacetyl)chromen-4-one
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Overview
Description
3-(2,2,2-Trifluoroacetyl)chromen-4-one is a chemical compound that belongs to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoroacetyl group attached to the chromen-4-one structure. Chromones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)chromen-4-one can be achieved through various methods. One common approach involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetyl)chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines, leading to the formation of hemiaminals or bishetarylcarbinols.
Electrophilic Addition: The compound can react with electrophiles, resulting in the formation of addition products.
Common Reagents and Conditions
Aromatic Amines: React with this compound under solvent-free conditions at elevated temperatures to form bishetarylcarbinols.
Toluene: Used as a solvent in reactions with primary arylamines to produce hemiaminals.
Major Products Formed
Scientific Research Applications
3-(2,2,2-Trifluoroacetyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes and other commercial products.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which contribute to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroacetyl)chromen-4-one can be compared with other similar compounds, such as:
2-Amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile: Exhibits excellent anticancer activity.
2-(Trifluoroacetyl)chromones: Undergo similar nucleophilic substitution reactions with aromatic amines.
The uniqueness of this compound lies in its specific trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other chromone derivatives.
Properties
CAS No. |
160856-31-5 |
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Molecular Formula |
C11H5F3O3 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)chromen-4-one |
InChI |
InChI=1S/C11H5F3O3/c12-11(13,14)10(16)7-5-17-8-4-2-1-3-6(8)9(7)15/h1-5H |
InChI Key |
FMMYGFOKXUYLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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